EB 47

Übersicht

Beschreibung

EB 47 is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a piperazine ring, a dihydroisoindole moiety, and a purine base, making it a subject of interest for researchers in chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

EB 47 exhibits a high binding affinity for PARP-1 with an IC50 value of approximately 45 nM. This compound has been shown to reduce infarct volume in animal models of ischemic injury, including both cerebral and cardiac reperfusion models . The mechanism involves stabilizing the interaction between PARP-1 and DNA, leading to enhanced retention of PARP-1 at sites of DNA damage .

Key Mechanisms:

- Inhibition of PARP-1 : By inhibiting PARP-1, this compound prevents the repair of single-strand breaks in DNA, which can lead to apoptosis in cancer cells.

- Cytoprotective Effects : It exhibits protective effects against oxidative damage, making it a candidate for treating conditions involving oxidative stress .

Applications in Cancer Research

This compound has garnered attention for its potential applications in cancer treatment. Its ability to inhibit PARP-1 makes it particularly useful in targeting cancers with defective DNA repair mechanisms, such as those associated with BRCA mutations.

Case Studies:

- Acute Monocytic Leukemia : Research has indicated that this compound can reduce levels of high mobility group box protein 1 (HMGB1) in human acute monocytic leukemia cells, suggesting a role in modulating inflammatory responses associated with cancer .

- BRCA1-deficient Cells : Studies have shown that this compound can influence chromosomal aberrations in response to ionizing radiation, highlighting its potential in enhancing the efficacy of radiotherapy in BRCA1-deficient tumors .

Neuroprotective Applications

The neuroprotective properties of this compound have been explored extensively. Its ability to mitigate damage from ischemic events positions it as a promising therapeutic agent for neurological disorders.

Research Insights:

- Stroke Models : In rat models subjected to transient middle cerebral artery occlusion, this compound significantly reduced infarct size, indicating its potential for stroke therapy .

- Reperfusion Injury : The compound has shown effectiveness in reducing inflammation and protecting neuronal integrity during reperfusion injury following ischemic episodes .

Wirkmechanismus

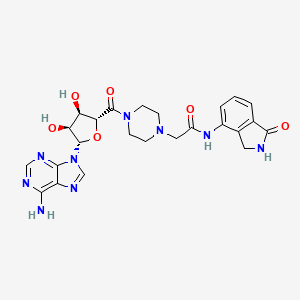

EB-47, also known as 2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide, is a potent and selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1) with an IC50 value of 45 nM .

Target of Action

EB-47 primarily targets PARP-1 , a key enzyme that mediates the DNA damage response (DDR) by serving as a DNA damage sensor and signal transducer . PARP-1 inhibitors selectively kill tumors harboring deficiencies in BRCA1 and BRCA2 genes .

Mode of Action

EB-47 mimics the substrate NAD+ and extends from the nicotinamide to the adenosine subsite . It binds to the substrate NAD+ site of ARTD1 . Mutation in the residues that define molecular interaction between EB-47 and HD (D766/770A) truncates EB-47 ability to influence PARP1 allostery and retention on DNA breaks .

Biochemical Pathways

EB-47 affects the DNA damage response pathway . When DNA damage occurs, PARP-1 is rapidly recruited to the sites of damaged DNA, and its catalytic activity increases significantly. This results in the synthesis of protein-conjugated poly (ADP-ribose) (PAR) chains using NAD+ as a critical substrate . The negatively charged PAR functions as a high-density protein-binding scaffold and recruits components of the DNA damage repair machinery .

Pharmacokinetics

It’s known that parp inhibitors like eb-47 are generally orally dosed and extensively metabolized .

Result of Action

EB-47 shows inhibition in excess of 50% with CdPARP, and it is able to inhibit CdPARP and HsPARP with IC50 values of 0.86 and 1.0 µM, respectively . In vivo, EB-47 decreases the number of embryo implantation sites and blastocysts at day 5, proving that PARP1 participates in the process of embryo implantation .

Action Environment

It’s known that the efficacy of parp inhibitors can be influenced by factors such as the presence of brca mutations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of EB 47 involves multiple steps, starting from readily available precursors. One common approach is to use D-glucuronolactone as a starting material, which undergoes several transformations to form the desired compound . The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

EB 47 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can produce various reduced forms of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2S,3R,4R,5S-Trihydroxypipecolic Acid: This compound shares some structural similarities and is used in similar research applications.

2R,3R,4R,5S-Trihydroxypipecolic Acid: Another related compound with comparable properties and uses.

2S,4S,5S-Dihydroxypipecolic Acid:

Uniqueness

What sets EB 47 apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Biologische Aktivität

EB 47 is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair mechanisms. Its biological activity has been extensively studied, particularly in the context of neuroprotection and cardioprotection. This article reviews the compound's mechanisms of action, efficacy in various models, and relevant case studies.

- Chemical Name : 5'-Deoxy-5'-[4-[2-[(2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5'-oxoadenosine dihydrochloride

- Molecular Formula : C₁₄H₁₈N₄O₅·2HCl

- Purity : ≥99%

- IC50 : 45 nM against PARP-1

This compound functions by mimicking NAD+ binding, which is crucial for PARP-1 activation. It binds with high affinity to the enzyme, leading to allosteric changes that stabilize the interactions between PARP-1 domains and DNA. This stabilization enhances the enzyme's retention at sites of DNA damage, thereby improving its efficacy in inhibiting DNA repair processes that can lead to cancer progression.

Neuroprotection

In studies involving rat models of transient middle cerebral artery occlusion (MCAO), this compound demonstrated significant neuroprotective effects by reducing infarct volume. The compound was shown to mitigate ischemic damage, suggesting its potential as a therapeutic agent in stroke management .

Cardioprotection

In cardiac reperfusion injury models, this compound also reduced myocardial infarct size. This indicates its role in protecting cardiac tissue during ischemic events, which is critical for improving outcomes in patients with acute coronary syndromes .

Study on Allosteric Effects

A study published in Nature Communications explored the structural basis for the allosteric retention of PARP-1 on DNA breaks when treated with this compound. Using hydrogen/deuterium exchange-mass spectrometry (HXMS), researchers found that this compound binding led to increased stability at specific protein interfaces, enhancing PARP-1's ability to interact with damaged DNA .

| Study | Findings |

|---|---|

| Nature Communications | This compound stabilizes PARP-1-DNA interactions, enhancing retention on DNA breaks. |

| R&D Systems | Reduction in infarct volume in MCAO and cardiac reperfusion models. |

| Tocris Bioscience | Confirmed IC50 of 45 nM for PARP-1 inhibition. |

Comparative Analysis with Other PARP Inhibitors

In comparison to other PARP inhibitors, this compound exhibits unique allosteric modulation properties that differentiate it from traditional inhibitors like olaparib and talazoparib. These differences could potentially lead to improved therapeutic profiles and reduced resistance mechanisms observed with conventional PARP inhibitors .

Eigenschaften

IUPAC Name |

2-[4-[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFLFKTXUWPNMV-LFALDJFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@H]4[C@@H]([C@@H]([C@H](O4)N5C=NC6=C(N=CN=C65)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692822 | |

| Record name | 2-{4-[(2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl}-N-(1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366454-36-6 | |

| Record name | 2-{4-[(2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl}-N-(1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.